molecular formula C20H23N3O4S B2966417 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235022-09-9

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2966417
CAS No.: 1235022-09-9
M. Wt: 401.48
InChI Key: IBWSRSQAJWEZCL-UHFFFAOYSA-N
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Description

This compound is a hybrid oxalamide derivative featuring a benzo[d][1,3]dioxol-5-yl (benzodioxole) group at the N1 position and a thiophen-3-ylmethyl-substituted piperidine moiety at the N2 position. The benzodioxole group is a common pharmacophore in CNS-targeting drugs due to its lipophilicity and metabolic stability, while the thiophene-piperidine moiety may enhance binding to receptors or enzymes involved in neurological or antimicrobial pathways .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-19(20(25)22-16-1-2-17-18(9-16)27-13-26-17)21-10-14-3-6-23(7-4-14)11-15-5-8-28-12-15/h1-2,5,8-9,12,14H,3-4,6-7,10-11,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWSRSQAJWEZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a piperidine ring through an oxalamide functional group. Its molecular formula is C20H22N2O4C_{20}H_{22}N_2O_4 with a molecular weight of approximately 366.4 g/mol. The structural representation is as follows:

Structure N1(benzo[d][1,3]dioxol5yl)N2((1(thiophen3ylmethyl)piperidin4yl)methyl)oxalamide\text{Structure }this compound

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives targeting the HIV entry process have shown significant improvements in antiviral potency in pseudovirus assays, suggesting that modifications in the structure can enhance biological activity against viral infections .

Anticancer Potential

Studies have highlighted the anticancer potential of oxalamide derivatives, including those with similar structural features. For example, certain oxalamides have demonstrated selective cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents . The mechanism of action often involves the induction of apoptosis through caspase activation pathways.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the piperidine ring : The piperidine structure is integrated via a nucleophilic substitution reaction.
  • Attachment of the thiophene group : This step may involve cross-coupling reactions such as Suzuki or Stille coupling to incorporate thiophene derivatives.
  • Formation of the oxalamide linkage : The final step involves reacting the intermediate with oxalyl chloride to create the oxalamide bond.

Case Study 1: Antiviral Efficacy

A study examining compounds with similar structural frameworks found that specific modifications led to enhanced antiviral activity against HIV by targeting the CD4 binding site on gp120. The findings suggest that structural optimization can significantly improve efficacy and reduce cytotoxicity in host cells .

Case Study 2: Anticancer Activity

In another investigation focused on oxalamides, researchers evaluated their effects on various cancer cell lines. The results indicated that certain derivatives induced apoptosis more effectively than others, with specific compounds displaying IC50 values in the low micromolar range against breast and lung cancer cell lines .

Summary and Conclusion

This compound is a compound with notable biological activities, particularly in antiviral and anticancer domains. Ongoing research into its synthetic pathways and biological mechanisms will likely uncover further therapeutic applications. The structure-function relationship demonstrated in various studies underscores the importance of chemical modifications in enhancing biological efficacy.

Property Value
Molecular FormulaC20H22N2O4C_{20}H_{22}N_2O_4
Molecular Weight366.4 g/mol
Biological ActivitiesAntiviral, Anticancer

Comparison with Similar Compounds

Notes

Data Gaps: No direct in vitro or in vivo efficacy data for the target compound are available in the provided evidence. Comparative analysis relies on structural and metabolic proxies.

Therapeutic Potential: The compound’s design aligns with antimicrobial and CNS drug scaffolds, but further profiling is needed to validate these applications.

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